(4-((2-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Cancer Research and Antiproliferative Activity
Quinoline derivatives, including those related to the specified compound, have shown significant promise in cancer research, particularly in the development of treatments targeting tubulin polymerization in cancer cells. Compounds such as 2-anilino-3-aroylquinolines have demonstrated remarkable antiproliferative activity against various human cancer cell lines, including lung and prostate cancer cells, by inhibiting tubulin polymerization and inducing apoptosis. These findings suggest that quinoline derivatives could serve as potential therapeutic agents in cancer treatment, with specific compounds showing high potency against cancer cells while arresting the cell cycle at critical phases leading to cell death (Srikanth et al., 2016).
Fluorophore Development for Biomedical Analysis
Another area of application is the development of novel fluorophores for biomedical analysis. Compounds such as 6-methoxy-4-quinolone have been identified as having strong fluorescence in a wide pH range of aqueous media, making them valuable for various analytical applications in biomedicine. Their stability against light and heat, along with the ability to show strong fluorescence across different pH levels, positions them as excellent candidates for fluorescent labeling reagents in the detection and analysis of biological samples (Hirano et al., 2004).
Antibacterial Agents
Research on quinoline derivatives has also extended into antibacterial applications. Studies have demonstrated that certain quinolone compounds exhibit potent antibacterial activities against both Gram-positive and Gram-negative bacteria, significantly more potent than existing antibacterial agents. These findings underline the potential of quinoline derivatives in addressing resistant bacterial strains and developing new antibacterial therapies (Kuramoto et al., 2003).
Mechanism of Action
Target of Action
The primary target of this compound is the SOS1 protein . SOS1, or Son of Sevenless homolog 1, is a protein that plays a crucial role in the regulation of cell growth and differentiation by activating the Ras signaling pathway .
Mode of Action
The compound likely interacts with its target, SOS1, by binding to it, thereby inhibiting its activity . This inhibition can lead to a decrease in the activation of the Ras signaling pathway, which may result in changes in cell growth and differentiation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Ras signaling pathway . This pathway is involved in numerous cellular processes, including cell growth, differentiation, and survival. By inhibiting SOS1, the compound can disrupt the normal functioning of this pathway, potentially leading to altered cellular outcomes .
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its inhibition of SOS1 and the subsequent disruption of the Ras signaling pathway . This could result in changes in cell growth and differentiation, potentially making the compound useful in the treatment of diseases characterized by abnormal cell growth, such as cancer .
Future Directions
properties
IUPAC Name |
[4-(2-fluoroanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3OS/c21-16-6-2-4-8-18(16)23-19-14-5-1-3-7-17(14)22-13-15(19)20(25)24-9-11-26-12-10-24/h1-8,13H,9-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIZYXDQRAOIGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.